molecular formula C10H10N4O B414932 4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide CAS No. 322414-12-0

4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B414932
CAS RN: 322414-12-0
M. Wt: 202.21g/mol
InChI Key: RQXHGGYQZYQLAN-UHFFFAOYSA-N
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Description

“4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide” is a chemical compound with the CAS Number: 322414-12-0 and a linear formula of C10H10N4O . It has a molecular weight of 202.22 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C10H10N4O/c1-8-2-4-9(5-3-8)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15) .


Physical And Chemical Properties Analysis

The physical form of this compound is solid . It has a molecular weight of 202.22 . Its linear formula is C10H10N4O .

Scientific Research Applications

  • Crystal Structure and Aggregation : A study on closely related benzamides, which crystallized as ethanol monosolvates, showed the formation of centrosymmetric four-molecule aggregates through hydrogen bonds (Chinthal et al., 2020).

  • Synthesis and Complex Formation : Research into thiadiazolobenzamide derivatives and their Ni and Pd complexes highlighted the formation of new bonds between sulfur and nitrogen atoms, creating a five-membered ring. These complexes were analyzed using various spectroscopic techniques (Adhami et al., 2012).

  • Heterocycles Synthesis : A study on the synthesis of N-(3-methyl-5-phenyl-3,5-dihydro-4H-1,2,4triazol-4-yl)benzamide emphasized its use in creating heterocycles, with potential applications in molecular-based memory devices, displays, and optical switches due to spin crossover properties (Şahin et al., 2008).

  • Antimicrobial Activities : Synthesis of novel 1,2,4-triazole derivatives showed antibacterial and antifungal activities, indicating potential pharmacological applications (Mange et al., 2013).

  • Corrosion Inhibition : Benzimidazole derivatives were studied for their potential as inhibitors for mild steel corrosion in acidic environments, demonstrating the chemical versatility of these compounds (Yadav et al., 2013).

  • Angiotensin II Antagonists : Some 1,2,4-triazoles were synthesized and evaluated as angiotensin II antagonists, showing potential for therapeutic applications in controlling blood pressure (Ashton et al., 1993).

  • Mannich Bases Synthesis : The creation of new Mannich bases derived from 1,2,4-triazoles was investigated, with some compounds exhibiting significant antimicrobial activity (Isloor et al., 2009).

  • Microwave-Assisted Synthesis : A microwave-assisted synthesis method was developed for a specific triazolyl benzamide derivative, showcasing an efficient approach to synthesizing these compounds (Moreno-Fuquen et al., 2019).

  • Antiviral Activity Against Avian Influenza : A study described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, with significant antiavian influenza virus activity (Hebishy et al., 2020).

  • Antifungal Activities : New benzamide derivatives containing a triazole moiety were synthesized and showed good antifungal activities against several phytopathogenic fungi (Zhang et al., 2016).

Safety and Hazards

The safety information for 4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide includes several hazard statements: H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

4-methyl-N-(1,2,4-triazol-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-8-2-4-9(5-3-8)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXHGGYQZYQLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330936
Record name 4-methyl-N-(1,2,4-triazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

322414-12-0
Record name 4-methyl-N-(1,2,4-triazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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